2-(benzyloxy)ethane-1-sulfonyl chloride molecular structure and formula.
2-(benzyloxy)ethane-1-sulfonyl chloride molecular structure and formula.
An In-Depth Technical Guide to 2-(Benzyloxy)ethane-1-sulfonyl Chloride for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 2-(benzyloxy)ethane-1-sulfonyl chloride, a specialized reagent with significant utility in organic synthesis, medicinal chemistry, and biochemistry. We will delve into its core molecular structure, physicochemical properties, and established synthetic methodologies. The guide emphasizes the compound's reactivity as a potent electrophile and sulfonating agent, detailing its application in the synthesis of crucial intermediates like sulfonamides and sulfonate esters. With a focus on practical application for researchers and drug development professionals, this document includes detailed experimental protocols, reaction mechanisms, and safety considerations, all grounded in authoritative scientific references.
Introduction: The Strategic Role of a Bifunctional Reagent
Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of reagents in organic chemistry, prized for their ability to introduce the sulfonyl group into a wide array of molecules.[1] This functional group is a key component in numerous pharmaceuticals, agrochemicals, and materials. Within this class, 2-(benzyloxy)ethane-1-sulfonyl chloride stands out due to its bifunctional nature. It combines the high reactivity of the sulfonyl chloride moiety with a protected hydroxyl group in the form of a benzyloxy ether.[1] This unique structure allows it to serve not only as an efficient sulfonating agent but also as a versatile building block where the benzyloxy group can be strategically deprotected or modified in subsequent synthetic steps, conferring unique solubility properties or providing a handle for further functionalization.[1]
Molecular Identity and Physicochemical Properties
A precise understanding of a reagent's identity and physical characteristics is fundamental to its effective application in research.
Molecular Structure and Formula
2-(Benzyloxy)ethane-1-sulfonyl chloride possesses a distinct structure comprising a benzyl group linked via an ether to an ethyl chain, which is in turn attached to the sulfonyl chloride functional group.
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Chemical Formula: C₉H₁₁ClO₃S[1]
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Molecular Weight: 234.70 g/mol [1]
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Canonical SMILES: C1=CC=C(C=C1)COCCS(=O)(=O)Cl
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InChI Key: FVSVJFRJXMWFJM-UHFFFAOYSA-N
| Identifier | Value | Source |
| IUPAC Name | 2-(Benzyloxy)ethanesulfonyl chloride | PubChem |
| CAS Number | 881407-20-1 | Benchchem[1] |
| Molecular Formula | C₉H₁₁ClO₃S | Benchchem[1] |
| Molar Mass | 234.7 g/mol | Benchchem[1] |
Synthesis and Mechanistic Considerations
The most established and widely utilized method for preparing 2-(benzyloxy)ethane-1-sulfonyl chloride involves the direct chlorination of its corresponding alcohol precursor.
Primary Synthetic Route: Chlorination of 2-(Benzyloxy)ethanol
The reaction of 2-(benzyloxy)ethanol with thionyl chloride (SOCl₂) is the preferred industrial and laboratory-scale method.[1] In this process, thionyl chloride serves a dual role as both the chlorinating agent and the solvent, which helps to drive the reaction to completion. The reaction typically proceeds under reflux conditions.[1]
The underlying mechanism involves the nucleophilic attack of the hydroxyl group of 2-(benzyloxy)ethanol on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and sulfur dioxide, resulting in the formation of the desired sulfonyl chloride.
Synthetic Workflow Diagram
Caption: Synthesis of 2-(benzyloxy)ethane-1-sulfonyl chloride.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
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Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a drying tube (filled with calcium chloride) to protect the reaction from atmospheric moisture.
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Reagent Addition: To the round-bottom flask, add 2-(benzyloxy)ethanol (1.0 eq). Cautiously add an excess of thionyl chloride (SOCl₂) (approx. 2.0-3.0 eq), which acts as both reagent and solvent.[1] The addition should be performed slowly, preferably in an ice bath, to control the initial exothermic reaction.
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Reaction: Once the initial reaction subsides, heat the mixture to reflux. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). The reaction is typically complete within a few hours.[1]
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. Caution: Thionyl chloride is corrosive and reacts violently with water.
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Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the final 2-(benzyloxy)ethane-1-sulfonyl chloride as a clear liquid.
Chemical Reactivity and Core Applications
The synthetic utility of 2-(benzyloxy)ethane-1-sulfonyl chloride stems from the high electrophilicity of its sulfonyl chloride group, making it an excellent substrate for nucleophilic substitution reactions.[1]
Reactivity Profile
Caption: Key reaction pathways for the title compound.
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Nucleophilic Substitution: This is the most common reaction pathway. The sulfonyl chloride group readily reacts with nucleophiles like primary and secondary amines to form stable sulfonamides.[1] Similarly, it reacts with alcohols in the presence of a base (e.g., triethylamine) to yield sulfonate esters.[1] This reaction is fundamental to its role in building complex molecules.
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Reduction: The compound can be reduced to the corresponding sulfonyl hydride using strong reducing agents such as lithium aluminum hydride (LiAlH₄).[1]
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Oxidation: The benzyloxy group, while generally stable, can be cleaved under strong oxidative conditions (e.g., using potassium permanganate) to form a carboxylic acid.[1]
Applications in Drug Development and Research
The structural features of this reagent make it highly valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1]
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Medicinal Chemistry: The introduction of the sulfonyl group is a key strategy in drug design. Sulfonamides, easily synthesized from this reagent, are a well-known class of compounds with a broad spectrum of biological activities, including antibacterial and anti-inflammatory properties.[2] Research has shown that derivatives of 2-(benzyloxy)ethane-1-sulfonyl chloride can exhibit significant inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential for therapeutic applications in neurodegenerative diseases such as Alzheimer's.[1] The benzyloxy pharmacophore itself is a feature in several approved drugs, valued for its specific interactions with biological targets.[3]
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Synthetic Organic Chemistry: It serves as a versatile building block for introducing the 2-(benzyloxy)ethanesulfonyl moiety.[1] This can be used to modify the solubility and pharmacokinetic properties of a target molecule or to act as a protected alcohol that can be revealed later in a synthetic sequence.
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Biochemistry: In biochemical studies, the reagent can be used for the selective modification of biomolecules like proteins and peptides.[1] By reacting with nucleophilic residues (e.g., the epsilon-amino group of lysine), it allows researchers to probe structure-activity relationships.
Safety and Handling
As with all sulfonyl chlorides, 2-(benzyloxy)ethane-1-sulfonyl chloride must be handled with care.
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Hazards: The compound is corrosive and causes severe skin burns and eye damage. It is also a respiratory irritant. It reacts with water, potentially releasing corrosive hydrogen chloride gas.
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Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases, alcohols, and amines. The container should be tightly sealed.
Conclusion
2-(Benzyloxy)ethane-1-sulfonyl chloride is a highly valuable and versatile reagent for advanced chemical research. Its dual functionality—a reactive sulfonyl chloride for building sulfonamide and sulfonate linkages and a modifiable benzyloxy group—provides a powerful tool for synthetic chemists. Its demonstrated utility in the creation of biologically active molecules underscores its importance for professionals in drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory.
References
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PubChem. (n.d.). 2-phenylmethoxyethanesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2025, April 17). 2-Chloroethanesulfonyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxyethane-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Benzyloxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode.
-
National Institutes of Health. (2022, December 27). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
RIT Digital Institutional Repository. (1976). Some reactions of 2-chloroethanesulfonyl chloride. Retrieved from [Link]
-
MDPI. (2022, November 21). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2022, April 5). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Ethanesulfonyl chloride, 2-chloro-. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). Ethanesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 2-(Benzyloxy)ethane-1-sulfonyl Chloride Supplier [benchchem.com]
- 2. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
